molecular formula C12H19N3O4 B11951841 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid CAS No. 79333-31-6

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid

Cat. No.: B11951841
CAS No.: 79333-31-6
M. Wt: 269.30 g/mol
InChI Key: HRBUOJWEUDYCSY-UHFFFAOYSA-N
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Description

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid is a complex organic compound with the molecular formula C9H13N3O4 This compound is characterized by its pyrimidine ring structure, which is substituted with amino and hydroxyl groups, and a propylpentanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine derivative under acidic conditions.

    Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups are introduced through selective nitration and subsequent reduction reactions.

    Attachment of the Propylpentanoic Acid Side Chain: The side chain is attached via an alkylation reaction using a suitable alkyl halide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Amino-2,6-dihydroxy-5-pyrimidinyl)pentanoic acid
  • 5-(1-Amino-2,4-dihydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)pentanoic acid
  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-(1-naphthyl)pentanoic acid

Uniqueness

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a propylpentanoic acid side chain. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

79333-31-6

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-propylpentanoic acid

InChI

InChI=1S/C12H19N3O4/c1-2-4-7(11(18)19)5-3-6-8-9(16)14-12(13)15-10(8)17/h7H,2-6H2,1H3,(H,18,19)(H4,13,14,15,16,17)

InChI Key

HRBUOJWEUDYCSY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O

Origin of Product

United States

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